Cas no 3669-74-7 (N-Methylacetamide-d7)
N-Methylacetamide-d7 (C3H7NO, deuterated form) is a high-purity isotopically labeled compound used primarily as a solvent and reference standard in NMR spectroscopy and mass spectrometry. Its deuterated structure (seven deuterium atoms replacing hydrogen) minimizes proton interference, enhancing spectral resolution in deuterated solvent systems. This compound is particularly valuable in kinetic studies, metabolic research, and structural analysis, where precise deuteration is critical for tracking molecular interactions. N-Methylacetamide-d7 exhibits excellent chemical stability and solubility in polar solvents, making it suitable for applications in organic synthesis and mechanistic investigations. Its consistent isotopic purity ensures reliable reproducibility in analytical and research settings.
N-Methylacetamide-d7 structure
Product Name:N-Methylacetamide-d7
CAS No:3669-74-7
MF:C3H7NO
MW:80.1369125843048
CID:296249
PubChem ID:16213788
Update Time:2025-05-28
N-Methylacetamide-d7 Chemical and Physical Properties
Names and Identifiers
-
- Acetamide-N,2,2,2-d4,N-(methyl-d3)- (7CI,8CI,9CI)
- N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide
- N-METHYLACETAMIDE-D7
- N-METHYLACETAMIDE-D7, 98 ATOM % D
- DTXSID80584116
- CS-0597694
- F91125
- N-(~2~H_3_)Methyl(~2~H_4_)acetamide
- HY-W020018S4
- 3669-74-7
- DA-76221
- N-Methylacetamide-d7
-
- Inchi: 1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD
- InChI Key: OHLUUHNLEMFGTQ-KBKLHOFPSA-N
- SMILES: O=C(C([2H])([2H])[2H])N([2H])C([2H])([2H])[2H]
Computed Properties
- Exact Mass: 87.14059
- Monoisotopic Mass: 80.096701068g/mol
- Isotope Atom Count: 7
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 42.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.05 g/mL at 25 °C(lit.)
- Melting Point: 26-28 °C(lit.)
- Boiling Point: 204-206 °C(lit.)
- Flash Point: 108 °C
- Refractive Index: n20/D 1.429(lit.)
- PSA: 20.31
- Solubility: Not determined
N-Methylacetamide-d7 Security Information
- WGK Germany:3
- Hazard Category Code: R61:May cause harm to unborn infants. R36/37/38: for eyes\Irritating to respiratory tract and skin.
- Safety Instruction: S26: in case of contact with eyes,Immediately flush with plenty of water and send to the doctor for treatment. S36:Wear appropriate protective clothing. S37: use suitable protective gloves. S39: wearing eyes / Face protection device. S45: accident or discomfort,Go to the doctor for help immediately(It is better to take the product container label). S53: avoid exposure--Read the special instructions before use.
-
Hazardous Material Identification:
- Risk Phrases:61-36/37/38
N-Methylacetamide-d7 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N293234-50mg |
N-Methylacetamide-d7 |
3669-74-7 | 50mg |
$64.00 | 2023-05-17 | ||
| TRC | N293234-100mg |
N-Methylacetamide-d7 |
3669-74-7 | 100mg |
$81.00 | 2023-05-17 | ||
| TRC | N293234-500mg |
N-Methylacetamide-d7 |
3669-74-7 | 500mg |
$98.00 | 2023-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 522694-5G |
N-Methylacetamide-d7 |
3669-74-7 | 5g |
¥8447.68 | 2023-12-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236064-5 g |
N-Methylacetamide-d7, |
3669-74-7 | 98 atom % D | 5g |
¥3,384.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236064-5g |
N-Methylacetamide-d7, |
3669-74-7 | 98 atom % D | 5g |
¥3384.00 | 2023-09-05 | |
| MedChemExpress | HY-W020018S4-1g |
N-Methylacetamide-d |
3669-74-7 | 1g |
¥1485 | 2025-04-16 |
N-Methylacetamide-d7 Related Literature
-
Thomas Forsting,Hannes C. Gottschalk,Beppo Hartwig,Michel Mons,Martin A. Suhm Phys. Chem. Chem. Phys. 2017 19 10727
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